molecular formula C16H15ClN2O5 B12774326 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride CAS No. 6416-51-9

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride

Cat. No.: B12774326
CAS No.: 6416-51-9
M. Wt: 350.75 g/mol
InChI Key: XRLMKACGWPEZBZ-UHFFFAOYSA-N
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Description

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various applications, including biological staining and industrial processes. The compound is also referred to as Basic Blue 124 in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride typically involves the reaction of 3,4-dihydroxybenzaldehyde with dimethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent quality. Large-scale production may also involve the use of automated reactors and purification systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and redox indicator due to its color-changing properties.

    Biology: Employed in histological staining to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized as a dye in textile and paper industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with biological molecules. In biological staining, it binds to nucleic acids and proteins, allowing for visualization under a microscope. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

6416-51-9

Molecular Formula

C16H15ClN2O5

Molecular Weight

350.75 g/mol

IUPAC Name

methyl 7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylate;chloride

InChI

InChI=1S/C16H14N2O5.ClH/c1-18(2)8-4-5-10-12(6-8)23-15-13(17-10)9(16(21)22-3)7-11(19)14(15)20;/h4-7,20H,1-3H3;1H

InChI Key

XRLMKACGWPEZBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)OC.[Cl-]

Origin of Product

United States

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